3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline
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Overview
Description
3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is an organic compound characterized by the presence of an ethynyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives and ethynyl-containing reagents.
Reaction Conditions: A common method involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Purification: The product is usually purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the Sonogashira coupling reaction using larger reactors and optimized conditions to ensure high yield and purity.
Continuous Flow Synthesis: Implementing continuous flow techniques to enhance reaction efficiency and safety, particularly for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation Products: Carbonyl compounds.
Reduction Products: Alkanes or alkenes.
Substitution Products: Nitro or halogenated derivatives.
Scientific Research Applications
3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural features.
Mechanism of Action
The mechanism by which 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Material Science: In materials applications, the ethynyl group can participate in polymerization reactions, contributing to the formation of conductive or semiconductive materials.
Comparison with Similar Compounds
3-Ethynylaniline: Lacks the methoxyphenyl group, leading to different reactivity and applications.
N-[1-(3-Methoxyphenyl)ethyl]aniline:
Uniqueness: 3-Ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is unique due to the combination of the ethynyl and methoxyphenyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1019517-65-7 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
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